molecular formula C18H22N2S B11820651 2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine

2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine

Cat. No.: B11820651
M. Wt: 298.4 g/mol
InChI Key: FMNYSNTZDAQWSH-UHFFFAOYSA-N
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Description

2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a phenylthio group and a propylpyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the phenylthio group through a nucleophilic substitution reaction. The propylpyrrolidinyl group is then added via a reductive amination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The phenylthio group can engage in π-π interactions with aromatic residues, while the pyrrolidinyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylthio)pyridine: Lacks the propylpyrrolidinyl group.

    3-(1-Propylpyrrolidin-2-yl)pyridine: Lacks the phenylthio group.

    2-(Phenylthio)-3-(1-methylpyrrolidin-2-yl)pyridine: Has a methyl group instead of a propyl group.

Uniqueness

2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine is unique due to the presence of both the phenylthio and propylpyrrolidinyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H22N2S

Molecular Weight

298.4 g/mol

IUPAC Name

2-phenylsulfanyl-3-(1-propylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C18H22N2S/c1-2-13-20-14-7-11-17(20)16-10-6-12-19-18(16)21-15-8-4-3-5-9-15/h3-6,8-10,12,17H,2,7,11,13-14H2,1H3

InChI Key

FMNYSNTZDAQWSH-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=C(N=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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